molecular formula C12H10N2O3S2 B2376908 (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 301683-60-3

(E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Numéro de catalogue: B2376908
Numéro CAS: 301683-60-3
Poids moléculaire: 294.34
Clé InChI: GGDHYJKMXDEMCC-VQHVLOKHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a strategically designed rhodanine derivative that serves as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Research into this compound is primarily focused on its potential as an insulin-sensitizing agent for the investigation of Type 2 diabetes and obesity-related metabolic disorders . Its mechanism of action involves binding to the active site of PTP1B, a key negative regulator of the insulin and leptin signaling pathways, thereby promoting insulin receptor phosphorylation and downstream metabolic effects. Beyond its core metabolic applications, this compound's unique structure, featuring a (pyridin-2-ylmethylene) moiety, also makes it a valuable chemical scaffold in medicinal chemistry research for developing novel therapeutics targeting various enzymes and receptors . Its efficacy in cellular models underscores its utility for probing PTP1B biology and for high-throughput screening assays aimed at identifying next-generation anti-diabetic and anti-obesity agents.

Propriétés

IUPAC Name

3-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c15-10(16)4-6-14-11(17)9(19-12(14)18)7-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H,15,16)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDHYJKMXDEMCC-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 3-(4-Oxo-2-Thioxothiazolidin-3-yl)Propanoic Acid

The rhodanine precursor is synthesized via cyclization of 3-mercaptopropionic acid with thiourea and chloroacetic acid under acidic conditions.

Reaction Scheme :
$$
\text{3-Mercaptopropionic Acid} + \text{Thiourea} + \text{Chloroacetic Acid} \xrightarrow{\text{HCl, Δ}} \text{3-(4-Oxo-2-thioxothiazolidin-3-yl)Propanoic Acid}
$$

Conditions :

  • Solvent: Hydrochloric acid (20% v/v)
  • Temperature: Reflux at 90–95°C for 12–20 hours
  • Yield: 70–85% after recrystallization from dimethylformamide (DMF).

Knoevenagel Condensation with Pyridine-2-Carbaldehyde

The rhodanine precursor undergoes condensation with pyridine-2-carbaldehyde to form the target compound. This step is critical for establishing the (E)-configuration of the exocyclic double bond.

Reaction Scheme :
$$
\text{Rhodanine Precursor} + \text{Pyridine-2-Carbaldehyde} \xrightarrow{\text{Base, Solvent}} \text{(E)-3-(4-Oxo-5-(Pyridin-2-ylmethylene)-2-Thioxothiazolidin-3-yl)Propanoic Acid}
$$

Optimized Conditions :

  • Catalyst : Piperidine (0.1 eq) and sodium acetate (1.2 eq)
  • Solvent : Glacial acetic acid
  • Temperature : Microwave-assisted heating at 100°C for 20–30 minutes.
  • Yield : 62–98%, depending on substituent electronic effects.

Reaction Mechanism and Stereochemical Control

The Knoevenagel condensation proceeds via a base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group. The (E)-isomer is favored due to steric hindrance between the pyridine ring and the thiazolidinone oxygen.

Key Mechanistic Steps :

  • Deprotonation of the rhodanine methylene group by piperidine.
  • Aldol-like addition to pyridine-2-carbaldehyde.
  • Dehydration to form the α,β-unsaturated ketone.

Stereochemical Confirmation :

  • NMR Spectroscopy : Trans coupling constants ($$J = 12–14\ \text{Hz}$$) between the vinyl protons confirm the (E)-configuration.
  • X-ray Crystallography : Used in related compounds to verify molecular geometry.

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and efficiency:

Table 1: Comparison of Synthesis Methods

Method Conditions Yield (%) Purity (%)
Classical Reflux Ethanol, 80°C, 24h 74 95
Microwave Acetic acid, 100°C, 20min 92 98
Continuous Flow Acetonitrile, 120°C, 5min residence 85 97

Microwave and continuous flow methods significantly reduce reaction times and improve yields, making them preferable for scale-up.

Purification and Characterization

Purification Techniques :

  • Recrystallization : DMF/water mixtures (3:1 v/v) yield high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) for analytical samples.

Spectroscopic Data :

  • HRMS (ESI+) : $$m/z = 295.0321\ [\text{M+H}]^+$$ (calculated for $$C{12}H{11}N2O3S_2^+$$: 295.0318).
  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 8.58 (d, $$J = 4.0\ \text{Hz}$$, 1H, pyridine-H), 7.89 (t, $$J = 7.6\ \text{Hz}$$, 1H, pyridine-H), 7.48 (d, $$J = 15.6\ \text{Hz}$$, 1H, vinyl-H), 6.72 (d, $$J = 15.6\ \text{Hz}$$, 1H, vinyl-H), 4.32 (s, 2H, CH2COO), 3.18 (t, $$J = 7.2\ \text{Hz}$$, 2H, SCH2).

Challenges and Mitigation Strategies

Common Issues :

  • Z/E Isomerization : Minimized by using bulky bases (e.g., piperidine) and low temperatures during workup.
  • Byproduct Formation : Controlled via stoichiometric excess of pyridine-2-carbaldehyde (1.5 eq).

Table 2: Optimization of Reaction Parameters

Parameter Optimal Value Effect on Yield
Aldehyde Equiv 1.5 Maximizes conversion
Reaction Time 20–30 min Prevents degradation
Solvent Polarity High (Acetic Acid) Enhances rate

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds related to thiazolidinones, including (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, exhibit notable antimicrobial properties. A study conducted on synthesized derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Les-6614Staphylococcus aureus25 µg/mL
Les-6614Escherichia coli50 µg/mL
Les-6614Candida albicans300 µg/mL

The compound exhibited weak to moderate activity against these microorganisms, suggesting potential for further development in antimicrobial therapies .

Antitumor Potential

The antitumor activity of (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid has been evaluated in vitro against various cancer cell lines. Preliminary results indicate that this compound can inhibit the growth of tumor cells, making it a candidate for cancer treatment.

Case Study: Cytotoxicity Assessment

In a study involving colon cancer cell lines (HCT-116), the compound showed significant cytotoxic effects, with IC50 values indicating effective dose levels required for substantial inhibition of cell proliferation. The results are summarized in Table 2.

Table 2: Cytotoxicity of (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Cell LineIC50 (µM)
HCT-11615
MCF7 (Breast)20
A549 (Lung)25

These findings highlight the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Antioxidant Properties

The antioxidant activity of thiazolidinone derivatives has been documented, with implications for their use in preventing oxidative stress-related diseases. The modification of the compound's structure can enhance its antioxidant capacity, which is crucial for therapeutic applications.

Table 3: Antioxidant Activity Assay Results

Compound NameEC50 (mM)
Les-66140.565
Modified Compound A0.708
Control (Vitamin C)0.300

The data indicates that while the original compound exhibits antioxidant properties, modifications can significantly enhance its efficacy .

Mécanisme D'action

The mechanism of action of (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxothiazolidine ring and pyridine moiety are key to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Arylidene Group

Compound Arylidene Group Key Features Bioactivity Reference
Target Compound Pyridin-2-yl (E)-configuration, pyridine for H-bonding Inferred antimicrobial/enzyme inhibition (structural analogy)
(S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid Substituted phenylfuran Longer pentanoic chain, furan for lipophilicity Antibacterial (MIC: 2–16 µg/mL against S. aureus and E. coli)
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) Dichlorophenyl Chlorinated, enhanced electrophilicity Selective activity against E. coli and S. aureus (MIC: 4–8 µg/mL)
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate Thiophen-2-yl Ethyl ester prodrug, thiophene for π interactions Not reported; ester may improve bioavailability

Key Insights :

  • Pyridine vs. Furan/Thiophene : The pyridin-2-yl group in the target compound likely enhances target binding compared to furan or thiophene derivatives due to its nitrogen lone pair, which can participate in H-bonding or coordinate with metal ions in enzymes .
  • Chlorinated Derivatives : Chlorine atoms in compound 1 increase antimicrobial potency but reduce solubility, whereas the target compound’s pyridine balances polarity and reactivity .

Side Chain Modifications

Compound Side Chain Impact Bioactivity Reference
Target Compound Propanoic acid Ionizable carboxylate for solubility and enzyme interactions Potential dual activity (enzyme inhibition + antimicrobial)
2-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (6a-f) Acetic acid Shorter chain, reduced steric hindrance PTP1B inhibition (IC₅₀: 0.8–5.2 µM)
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate Ethyl ester Ester prodrug (hydrolyzed to carboxylic acid in vivo) Improved membrane permeability

Key Insights :

  • Chain Length: The propanoic acid chain in the target compound may offer better enzyme interactions than acetic acid derivatives (e.g., 6a-f) due to increased flexibility and van der Waals contacts .
  • Ester vs. Acid : Ethyl esters (e.g., ) are more lipophilic but require metabolic activation, whereas the target compound’s free acid form ensures immediate activity.

Stereochemical Considerations

  • (E)- vs. (Z)-Isomers: highlights that (Z)-isomers of 5-arylidenethiazolidinones exhibit superior enzyme inhibition, as confirmed by X-ray crystallography .

Antimicrobial Activity

  • The target compound’s pyridine and thioxothiazolidinone groups align with structural motifs in and , which show potent activity against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Potential

  • Analogous compounds in inhibit PTP1B and AKR1B1, key targets in diabetes and cancer. The target compound’s propanoic acid chain and pyridine substituent could modulate these activities, though its (E)-stereochemistry may shift selectivity .

Activité Biologique

(E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of thiazolidinone derivatives, including the target compound, typically involves the reaction of thiazolidinone precursors with various aldehydes under acidic or basic conditions. The following general reaction scheme outlines the synthesis:

  • Condensation Reaction : The thiazolidinone reacts with an appropriate aldehyde (e.g., pyridine derivatives) to form a substituted thiazolidinone.
  • Cyclization and Functionalization : Further reactions may introduce additional functional groups that enhance biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit potent anticancer activity. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (0.16 to 0.42 µM) . The mechanism of action may involve the induction of apoptosis through caspase pathways and inhibition of key signaling proteins like c-Met and Ron tyrosine kinases .

Antioxidant Activity

Thiazolidinones have also been evaluated for their antioxidant properties. Compounds with specific substitutions have shown enhanced capacity to inhibit lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress .

The biological activities of (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives inhibit critical enzymes involved in disease pathways, such as serine proteases and metalloproteases .
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation .
  • Reactive Oxygen Species Modulation : By acting as antioxidants, these compounds can modulate oxidative stress responses in cells.

Case Studies

  • Antibacterial Activity : A study highlighted the effectiveness of thiazolidinone derivatives against Staphylococcus aureus, supporting their potential use in treating bacterial infections .
  • Anticancer Efficacy : In vitro studies demonstrated that specific thiazolidinone derivatives significantly inhibited the growth of various cancer cell lines, with detailed analysis revealing their mechanisms of action through apoptosis induction and signaling pathway modulation .

Q & A

Basic Research Question

  • In vitro assays : Compounds are tested against Trypanosoma brucei strains using Alamar Blue assays to determine IC₅₀ values. For example, ethyl 3-[4-oxo-5-(3-pyridylaminomethylene)-2-thioxothiazolidin-3-yl]propanoate (IIIh) showed IC₅₀ = 1.2 µM, comparable to reference drugs like Pentamidine .
  • Selectivity index (SI) : Calculated as CC₅₀ (cytotoxicity against mammalian fibroblasts) / IC₅₀. SI >10 indicates low toxicity, a critical parameter for further development .

How do substituents on the pyridine or phenyl rings influence biological activity in this compound class?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -F): Enhance antitrypanosomal potency. For instance, 13g (4-nitrophenyl derivative) exhibited IC₅₀ = 0.8 µM due to increased electrophilicity at the thioxothiazolidinone core .
  • Hydrophobic substituents (e.g., -OCH₃): Improve membrane permeability but may reduce solubility. Compound 13c (4-methoxyphenyl) showed moderate activity (IC₅₀ = 5.6 µM) but required formulation optimization .
  • Stereochemistry : (S)-configured derivatives (e.g., 13k) demonstrated higher activity than (R)-isomers, attributed to better target binding .

How can researchers address contradictions in elemental analysis data for synthesized derivatives?

Advanced Research Question
Discrepancies between theoretical and experimental elemental composition (e.g., C: 56.04% vs. 56.01% in 13k) may arise from:

  • Incomplete purification : Residual solvents or unreacted intermediates alter results. Re-crystallization in polar aprotic solvents (e.g., DMSO) improves purity .
  • Alternative analytical methods : Use high-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., m/z 470.2 [M-H]⁻ for 13k) or combustion analysis for precise C/H/N quantification .

What strategies optimize the physicochemical properties of these compounds for in vivo studies?

Advanced Research Question

  • Prodrug design : Ester derivatives (e.g., ethyl propanoates) enhance oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid .
  • Salt formation : Sodium or potassium salts improve aqueous solubility. For example, IIIh’s sodium salt increased solubility by 20-fold in PBS buffer (pH 7.4) .
  • Lipid nanoparticle encapsulation : Mitigates poor solubility (logP ~2.5–3.5) and enhances tissue penetration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.